Cas no 55812-90-3 (Dexamethasone Acetate)

Dexamethasone Acetate 化学的及び物理的性質
名前と識別子
-
- Dexamethasone Acetate
- [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate,hydrate
- UNII-DWN2WN457X
- DEXAMETHASONE ACETATE, MONOHYDRATE
- 9a-Fluoro-16a-methyl-11b,17,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate monohydrate
- (11b,16a)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione monohydrate
- Dexamethasone acetate monohydrate
- DEXAMETHASONE ACETATE MONOHYDRATE [WHO-IP]
- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11, 17-dihydroxy-16-methyl, monohydrate, (11 beta, 16 alpha)
- [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;hydrate
- Dexamethasone acetate (JAN/USP)
- SCHEMBL22527650
- Dexamethasone 21-acetate monohydrate
- 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, monohydrate
- Dexamethasone acetate hydrate
- DWN2WN457X
- Dexamethasone acetate [USAN:USP:BAN:JAN]
- DEXAMETHASONE ACETATE MONOHYDRATE [WHO-DD]
- Q27276643
- D02174
- 55812-90-3
- DEXAMETHASONE ACETATE MONOHYDRATE [ORANGE BOOK]
- AKOS040744765
- DEXAMETHASONI ACETAS MONOHYDRATE [WHO-IP LATIN]
- DTXSID20204402
- Decadronal (TN)
- Dexamethason 21-acetat-1-wasser
- dexamethasone -21-acetate monohydrate
- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methyl, monohydrate, (11beta,16alpha)-
- PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-9-FLUORO-11,17-DIHYDROXY-16-METHYL-, (11.BETA.,16.ALPHA.)-, MONOHYDRATE
- DEXAMETHASONE ACETATE [JAN]
- DEXAMETHASONE ACETATE [USAN]
-
- インチ: InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2/t13-,17+,18+,19+,21+,22+,23+,24+;/m1./s1
- InChIKey: DPHFJXVKASDMBW-RQRKFSSASA-N
- ほほえんだ: O.CC(OCC([C@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@@]3(F)[C@H](C[C@]12C)O)=O)O)=O)=O
計算された属性
- せいみつぶんしりょう: 452.22100
- どういたいしつりょう: 452.22103155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 910
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- PSA: 110.13000
- LogP: 2.40220
Dexamethasone Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | D1694-500 mg |
Dexamethasone Acetate Monohydrate |
55812-90-3 | ≥98% | 500MG |
$186.90 | 2023-07-11 | |
LKT Labs | D1694-100 mg |
Dexamethasone Acetate Monohydrate |
55812-90-3 | ≥98% | 100MG |
$68.00 | 2023-07-11 | |
LKT Labs | D1694-1g |
Dexamethasone Acetate Monohydrate |
55812-90-3 | ≥98% | 1g |
$347.90 | 2024-05-21 | |
LKT Labs | D1694-500mg |
Dexamethasone Acetate Monohydrate |
55812-90-3 | ≥98% | 500mg |
$196.20 | 2024-05-21 | |
LKT Labs | D1694-1 g |
Dexamethasone Acetate Monohydrate |
55812-90-3 | ≥98% | 1g |
$331.30 | 2023-07-11 | |
LKT Labs | D1694-100mg |
Dexamethasone Acetate Monohydrate |
55812-90-3 | ≥98% | 100mg |
$71.40 | 2024-05-21 |
Dexamethasone Acetate 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
Dexamethasone Acetateに関する追加情報
Dexamethasone Acetate (CAS No. 55812-90-3): A Comprehensive Overview of Properties, Applications, and Market Trends
Dexamethasone Acetate (CAS No. 55812-90-3) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. As an ester derivative of dexamethasone, this compound has gained significant attention in pharmaceutical and medical research due to its enhanced bioavailability and prolonged action compared to its parent compound. The molecular formula C24H31FO6 and molecular weight of 434.50 g/mol make it a valuable candidate for various therapeutic formulations.
The dexamethasone acetate structure features an acetate group at the 21-position, which significantly improves its lipophilicity and tissue penetration. This modification has made dexamethasone acetate injection formulations particularly effective for treating inflammatory conditions. Recent studies have explored its potential in managing covid-19 related inflammation, with researchers investigating its role in cytokine storm suppression, making it a compound of interest in post-pandemic therapeutic development.
Pharmaceutical applications of dexamethasone acetate 55812-90-3 span multiple therapeutic areas. Its primary use remains in ophthalmology as dexamethasone acetate eye drops for treating uveitis and allergic conjunctivitis. The compound's mechanism of action involves binding to glucocorticoid receptors, inhibiting phospholipase A2, and subsequently reducing prostaglandin and leukotriene synthesis. Current research focuses on developing dexamethasone acetate nanoparticles for targeted drug delivery, addressing one of the most searched topics in pharmaceutical nanotechnology.
Manufacturing processes for dexamethasone acetate synthesis have evolved significantly, with modern techniques emphasizing green chemistry principles. The global market for this compound shows steady growth, particularly in Asia-Pacific regions, driven by increasing demand for anti-inflammatory drugs and specialty pharmaceuticals. Quality control standards require HPLC purity ≥98%, with strict limits on related substances, reflecting the compound's importance in medical applications.
Recent advancements in dexamethasone acetate formulations include sustained-release implants and topical creams for dermatological conditions. The compound's solubility profile (practically insoluble in water, soluble in alcohol and acetone) presents both challenges and opportunities for formulation scientists. Stability studies indicate optimal storage at 2-8°C, protected from light, which aligns with current pharmaceutical storage best practices frequently searched by healthcare professionals.
Comparative studies between dexamethasone vs dexamethasone acetate reveal significant pharmacokinetic differences that influence clinical decision-making. The acetate form demonstrates slower absorption but more prolonged activity, making it preferable for certain indications. This has become a common query among medical students and practitioners, reflecting the need for clear differentiation between corticosteroid variants in clinical practice.
Emerging research explores dexamethasone acetate side effects mitigation strategies, particularly concerning glucose metabolism and bone density. These investigations coincide with growing patient concerns about long-term corticosteroid use, as evidenced by search trends focusing on steroid alternatives and natural anti-inflammatory options. However, the compound remains indispensable for acute inflammatory conditions where rapid intervention is crucial.
The analytical characterization of dexamethasone acetate 55812-90-3 typically involves FTIR, NMR, and mass spectrometry, with particular attention to the acetate moiety verification. Regulatory filings require comprehensive documentation of these analytical methods, addressing another frequent search topic among quality control professionals in the pharmaceutical industry.
Clinical protocols increasingly incorporate dexamethasone acetate dosage optimization algorithms, especially for pediatric and geriatric populations. This reflects broader trends in personalized medicine and precision dosing, areas generating substantial interest in medical communities. The compound's therapeutic index and established safety profile continue to make it a first-line option for numerous inflammatory disorders.
Future perspectives on dexamethasone acetate research include combination therapies with biologics and investigations into its potential anti-fibrotic effects. These directions respond to current gaps in inflammatory disease management and align with trending research topics in immunopharmacology. As patent expirations approach for various formulations, generic development activities are expected to intensify, potentially increasing accessibility in emerging markets.
Environmental considerations regarding dexamethasone acetate disposal have gained attention following increased awareness of pharmaceutical pollution. Proper handling procedures and waste management protocols represent another area of frequent inquiry, particularly among hospital pharmacists and environmental health specialists seeking to balance therapeutic efficacy with ecological responsibility.
In conclusion, dexamethasone acetate (CAS No. 55812-90-3) maintains its position as a cornerstone in anti-inflammatory therapy, with evolving applications and ongoing research addressing contemporary medical challenges. Its established efficacy, coupled with innovative formulation technologies, ensures its continued relevance in modern pharmacotherapy while presenting numerous opportunities for further development and optimization.
55812-90-3 (Dexamethasone Acetate) 関連製品
- 2002-29-1(Flumethasone 21-pivalate)
- 514-36-3(Fludrocortisone acetate)
- 23674-86-4(Difluprednate)
- 67-78-7(Triamcinolone 16,21-Diacetate)
- 127-31-1(Fludrocortisone)
- 338-98-7(Isoflupredone acetate)
- 2152-44-5(Betamethasone valerate)
- 3801-06-7(Fluorometholone acetate)
- 1177-87-3(Dexamethasone acetate)
- 987-24-6(betamethasone 21-acetate)


